molecular formula C6H6BrN3S B3425631 N-(6-Bromo-2-pyridyl)thiourea CAS No. 439578-83-3

N-(6-Bromo-2-pyridyl)thiourea

Cat. No. B3425631
M. Wt: 232.10 g/mol
InChI Key: QAIACEDQLCMXOP-UHFFFAOYSA-N
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Patent
US06706717B2

Procedure details

A suspension of 2-bromo-6-benzoylthioureidopyridine (4.99 g, 14.84 mmol) in 10% aqueous sodium hydroxide solution (10.4 mL, 26 mmol) was stirred at rt. for 10 min and then under reflux for an additional 10 min. The mixture was cooled to 0° C. and acidified with 1 N aqueous HCl solution to pH 4.0 and then adjusted to pH 8.5 with satd. aqueous potassium bicarbonate solution. The mixture was stirred at 0° C. for several min and the precipitate was filtered, washed several times with water and dried in vacuo over P2O5 to obtain the titled compound (3.23 g, 94%) as a white solid.
Name
2-bromo-6-benzoylthioureidopyridine
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9]([NH:11]C(=O)C2C=CC=CC=2)=[S:10])[N:3]=1.[OH-].[Na+].Cl.C(=O)(O)[O-].[K+]>>[Br:1][C:2]1[N:3]=[C:4]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-bromo-6-benzoylthioureidopyridine
Quantity
4.99 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
10.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for several min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.